molecular formula C11H10ClN5O B8736145 3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide

3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide

Cat. No.: B8736145
M. Wt: 263.68 g/mol
InChI Key: ZDRDDOQXUFZQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide is a useful research compound. Its molecular formula is C11H10ClN5O and its molecular weight is 263.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

3-[(4-chloro-1,3,5-triazin-2-yl)amino]-N-methylbenzamide

InChI

InChI=1S/C11H10ClN5O/c1-13-9(18)7-3-2-4-8(5-7)16-11-15-6-14-10(12)17-11/h2-6H,1H3,(H,13,18)(H,14,15,16,17)

InChI Key

ZDRDDOQXUFZQQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichloro-1,3,5-triazine (6.99 g, 46.6 mmol) was dissolved in DMF (56.5 mL, 46.6 mmol) and the solution was cooled to 0° C. To this solution was added N-ethyl-N-isopropylpropan-2-amine (8.93 mL, 51.3 mmol) followed by the portionwise addition of 3-amino-N-methylbenzamide (7.00 g, 46.6 mmol). The resulting reaction mixture was allowed to slowly warm to room temperature and stirred for 4 hours. Water (about 800 mL) was added to the reaction mixture. A small amount of solid precipitated out of the solution at which point 100 mL of CH2Cl2 was added. The product was filtered off through a coarse Buchner funnel with the aid of water. After drying under vacuum, batch #1 of 3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide was obtained (7.15 g, 58% yield) as a yellow solid. The filtrate was extracted with CH2Cl2 (3×100 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated, providing an additional batch of material (2.4 g, 20%) as yellow solid.
Quantity
6.99 g
Type
reactant
Reaction Step One
Name
Quantity
56.5 mL
Type
reactant
Reaction Step One
Quantity
8.93 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.